![molecular formula C23H30N2O B5233055 N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide](/img/structure/B5233055.png)
N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1980s and has since then been extensively studied for its potential applications in scientific research. IPP is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of IPP involves the inhibition of dopamine and norepinephrine reuptake transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn leads to the modulation of mood, cognition, and behavior. IPP has also been found to modulate the release of other neurotransmitters such as serotonin, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects
IPP has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. IPP has also been found to modulate the activity of ion channels and receptors, which further contributes to its pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
IPP has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of pharmacological effects. IPP is also relatively easy to synthesize, and it can be obtained in pure form through column chromatography. However, there are also some limitations to the use of IPP in lab experiments. For example, IPP has been found to exhibit some toxicity in animal models, and its effects on human subjects are not well understood.
Zukünftige Richtungen
There are several future directions for research on IPP. One area of research could focus on the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake transporters. Another area of research could focus on the development of new pharmacological agents that target other neurotransmitter systems, such as the serotonin system. Additionally, future research could focus on the development of new animal models to study the effects of IPP on mood, cognition, and behavior. Finally, future research could focus on the development of new therapeutic applications for IPP, such as the treatment of depression, anxiety, and chronic pain.
Synthesemethoden
The synthesis of IPP involves the reaction of 3,3-diphenylpropanoic acid with isopropylamine and piperidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain pure IPP. The synthesis of IPP is a relatively simple process, and it can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
IPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
3,3-diphenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-18(2)25-15-13-21(14-16-25)24-23(26)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPILYFADHMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.